4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid
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Overview
Description
4-(2-oxo-1,3-benzoxazol-3(2H)-yl)butanoic acid is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of compounds related to 4-(2-Oxo-benzooxazol-3-yl)-butyric acid in the synthesis of various heterocyclic compounds with potential biological activities. For instance, Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics, which showed insecticidal and antibacterial potential, by cyclocondensation involving a similar 3-oxo butyramide structure (Deohate & Palaspagar, 2020).
Antimicrobial Activity
Another study by Sareen et al. (2010) investigated the synthesis and bioefficacy of novel halogenated pyrazol-3-one derivatives, highlighting their antimicrobial activity. This study underscores the chemical versatility of oxo-benzooxazolyl derivatives in creating compounds with potential as antimicrobial agents (Sareen, Khatri, Sharma, Shinde, & Sareen, 2010).
Catalysis in Heck Coupling
Ojwach, Westman, and Darkwa (2007) described the synthesis of benzooxazole derivatives that were effectively used as catalysts in Heck coupling reactions, a pivotal method in the formation of carbon-carbon bonds used extensively in the pharmaceutical and fine chemical industries (Ojwach, Westman, & Darkwa, 2007).
Photoactivatable Prodrugs
A study by Soares et al. (2017) delved into the synthesis of new coumarin fused oxazoles as photoactivatable prodrugs for butyric acid, demonstrating an innovative application in controlled drug delivery through light activation (Soares, Hungerford, Costa, & Gonçalves, 2017).
Synthesis of Novel Bioactive Compounds
Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating the role of similar structural motifs in the development of compounds with potential antitumor activities (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Future Directions
Properties
IUPAC Name |
4-(2-oxo-1,3-benzoxazol-3-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)6-3-7-12-8-4-1-2-5-9(8)16-11(12)15/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSAVCBMZKGUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357109 |
Source
|
Record name | 4-(2-Oxo-benzooxazol-3-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13610-66-7 |
Source
|
Record name | 4-(2-Oxo-benzooxazol-3-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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